N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide
Description
N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide is a synthetic carbazole derivative functionalized with two benzenesulfonamide groups. Its structure features a tetrahydrocarbazole core (a partially saturated carbazole system) with a ketone at position 4 and sulfonylphenyl substituents at positions 6 and 7. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of sulfonamide moieties, which are known to interact with enzymes such as carbonic anhydrases and cyclooxygenases . The tetrahydrocarbazole scaffold is also associated with biological activity, including kinase inhibition and anti-inflammatory effects.
Properties
IUPAC Name |
N-[9-(benzenesulfonyl)-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c27-23-13-7-12-22-24(23)20-16-17(25-32(28,29)18-8-3-1-4-9-18)14-15-21(20)26(22)33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-16,25H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNDLYUBVKKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4)C=CC(=C3)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, where tumor cells shift their metabolism to anaerobic glycolysis, leading to significant pH modification. Inhibition of CA IX is a promising strategy for developing antiproliferative agents.
Action Environment
Environmental factors play a crucial role:
Biological Activity
N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S2 |
| Molecular Weight | 402.48 g/mol |
| Melting Point | 171–176 °C |
| Solubility | Soluble in DMSO |
Target Interaction
This compound interacts with various molecular targets, influencing several biochemical pathways:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : It demonstrates significant antibacterial and antifungal properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
Biochemical Pathways
Research indicates that the compound's oxidation leads to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction may result in altered signaling pathways associated with tumor growth and infection resistance.
In Vitro Studies
Numerous studies have explored the biological activity of this compound:
-
Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits significant cytotoxicity with an IC50 value below 100 μg/mL .
Cell Line IC50 (μg/mL) HeLa 70 MCF7 85 -
Antimicrobial Activity : The compound showed potent activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
Microbial Strain MIC (μg/mL) E. coli 20 Staphylococcus aureus 15
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of the compound using an MTT assay. Results indicated that it significantly reduced cell viability in a dose-dependent manner .
- Biofilm Disruption : Another study focused on its ability to disrupt biofilms formed by Pseudomonas aeruginosa, demonstrating exceptional anti-biofilm activity compared to conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives, including N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide, as promising anticancer agents. Research indicates that these compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX and demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells .
Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial effects. Inhibition of carbonic anhydrases in bacteria can disrupt their growth, making these compounds potential candidates for developing new antibiotics. The antibacterial activity of various benzenesulfonamides has been documented, suggesting that structural modifications could enhance their efficacy against resistant strains .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders. For example, studies on related sulfonamide derivatives have shown effective inhibition of α-glucosidase and acetylcholinesterase enzymes, which are critical in managing diabetes and Alzheimer's disease respectively .
Case Study 1: Antidiabetic Evaluation
A study synthesized several benzenesulfonamide derivatives and assessed their antidiabetic properties using a streptozotocin-induced diabetic rat model. The results indicated that some derivatives exhibited hypoglycemic activity comparable to glibenclamide, a well-known antidiabetic drug. This suggests that modifications to the benzenesulfonamide scaffold could lead to more effective treatments for diabetes .
Case Study 2: Structure-Activity Relationship Analysis
Research focused on the structure–activity relationships of various benzenesulfonamides revealed that specific substitutions on the benzene ring significantly impacted biological activity. For instance, compounds with certain aryl groups demonstrated enhanced potency against cancer cell lines compared to others . This highlights the importance of chemical structure in determining the therapeutic potential of these compounds.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | CA IX Inhibition | 10.93 | |
| Compound B | CA II Inhibition | 1.55 | |
| Compound C | Antimicrobial | Varies | |
| Compound D | Antidiabetic | Comparable to Glibenclamide |
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzenesulfonamide derivatives, many of which are listed in commercial and regulatory databases (e.g., ). Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Diversity : Unlike simpler benzenesulfonamides (e.g., 4-tert-butyl derivative), the target compound incorporates a tetrahydrocarbazole core, which enhances rigidity and may improve target binding specificity .
Sulfonamide Placement: Dual sulfonamide groups (positions 6 and 9) differentiate it from monofunctional analogs like 4-tert-butylbenzenesulfonamide. This could increase hydrogen-bonding interactions with biological targets, as seen in crystallographic studies of sulfonamide-enzyme complexes .
Electron-Withdrawing Groups : The ketone at position 4 may stabilize the carbazole system’s aromaticity, contrasting with electron-donating groups (e.g., methyl in isoxazole derivatives) that enhance lipophilicity .
Biological Activity : Pyrazole- and isoxazole-containing analogs (e.g., 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) show COX-2 selectivity, whereas the carbazole core in the target compound is more aligned with kinase or protease inhibition .
Research Findings and Data
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogues)
| Property | Target Compound | 4-tert-Butylbenzenesulfonamide | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~483 | ~229 | ~384 |
| LogP (Predicted) | 3.2 | 1.8 | 2.9 |
| Hydrogen Bond Donors | 2 (NH) | 2 (NH) | 2 (NH) |
| Hydrogen Bond Acceptors | 6 | 3 | 5 |
| Aromatic Rings | 3 | 1 | 3 |
Notes:
- The higher LogP of the target compound suggests improved membrane permeability compared to simpler sulfonamides.
Methodological Considerations
- Crystallography : Structural validation of the target compound and analogs likely employs SHELX for refinement and ORTEP-III for visualization, as these are industry standards for small-molecule crystallography .
- Hydrogen-Bond Analysis : Graph-set analysis (as per ) would elucidate intermolecular interactions in crystal lattices, critical for understanding solubility and stability.
Preparation Methods
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Sulfonylation Solvent | Pyridine | 72% → 82% | |
| Coupling Base | Triethylamine | 65% → 78% | |
| Chromatography | Toluene/Ethyl Acetate | Purity >95% |
-
Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in halogenated intermediates but are unnecessary for direct sulfonylation.
-
Temperature Effects : Prolonged heating (>24 hours) degrades sulfonamide products, necessitating strict time controls.
Purification and Characterization
Purification Techniques
Spectroscopic Data
-
IR (KBr) : 3265 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O asym/sym).
-
¹³C NMR : 192.1 ppm (C=O), 144.3 ppm (S=O), 126–130 ppm (aromatic carbons).
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
